2-Propynyl 3-pyrrolidinyl ether hydrochloride
Overview
Description
2-Propynyl 3-pyrrolidinyl ether hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO and its molecular weight is 161.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrrolidine, a component of this compound, is a versatile scaffold in drug discovery and is used to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds containing a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring can influence various biochemical pathways due to their structural diversity .
Pharmacokinetics
The physicochemical parameters of compounds can be modified by the introduction of heteroatomic fragments, which can lead to better adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Biochemical Analysis
Biochemical Properties
2-Propynyl 3-pyrrolidinyl ether hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between this compound and proteases can lead to the inhibition or activation of these enzymes, depending on the specific context of the reaction . Additionally, this compound may bind to certain proteins, altering their conformation and affecting their biological activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis . By altering the activity of this pathway, the compound can impact cell proliferation and survival. Furthermore, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of enzymes, blocking their catalytic activity and preventing substrate binding . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, the compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Changes in gene expression are mediated through interactions with transcription factors or other regulatory proteins, leading to alterations in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling pathways, gene expression, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects on cellular function and metabolic activity. At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity. Beyond this range, the risk of adverse effects increases, highlighting the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, this compound may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic processes, leading to changes in the production and utilization of metabolic intermediates. These effects can have significant implications for cellular energy metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters that recognize its chemical structure . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also determined by its interactions with extracellular matrix components and other binding partners.
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may localize to the mitochondria, influencing mitochondrial function and energy metabolism.
Biological Activity
2-Propynyl 3-pyrrolidinyl ether hydrochloride (CAS Number: 1185301-73-8) is a chemical compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological mechanisms, effects, and relevant case studies.
- Molecular Formula : C7H12ClNO
- Molecular Weight : 161.63 g/mol
- Appearance : White crystalline solid
- Solubility : High solubility in water and polar solvents
The biological activity of this compound can be attributed to its interaction with various biomolecules, particularly enzymes and proteins. The compound contains a pyrrolidine ring, which is known for its versatility in drug discovery.
Key Mechanisms:
- Enzyme Interaction : The compound can inhibit or activate proteases, influencing protein metabolism and cellular functions.
- Cell Signaling Modulation : It affects signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.
- Gene Expression : Changes in gene expression are observed upon treatment with this compound, indicating its role in transcriptional regulation.
This compound shows significant biochemical activity through various interactions:
Biochemical Property | Effect |
---|---|
Enzyme Inhibition | Alters protease activity, leading to modified protein degradation |
Cellular Metabolism | Modulates metabolic pathways, influencing energy production |
Transport Mechanisms | Facilitates active transport into cells via specific transporters |
Study on Proteomic Interactions
A study highlighted the compound's ability to interact with specific receptors and enzymes involved in proteomic pathways. This interaction was shown to influence cellular processes significantly, suggesting potential therapeutic applications.
Dosage Effects in Animal Models
Research indicates that dosage plays a critical role in the biological effects of this compound:
- Low Doses : Beneficial effects on cellular metabolism and function.
- High Doses : Toxicity leading to cell death and tissue damage .
Temporal Stability and Degradation
The stability of this compound under laboratory conditions has been assessed. It remains stable over short periods but may degrade under extreme conditions or prolonged exposure. This stability is crucial for its application in long-term studies.
Metabolic Pathways
The compound is involved in several metabolic pathways:
- Modulates key enzymes that dictate metabolic flux.
- Influences metabolite levels through enzyme activity modulation.
Properties
IUPAC Name |
3-prop-2-ynoxypyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h1,7-8H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYGSAPEPTVXHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-73-8 | |
Record name | Pyrrolidine, 3-(2-propyn-1-yloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.